
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
The mechanism of action of HMN-176 involves the binding of the compound to the colchicine binding site on tubulin. This binding inhibits the polymerization of tubulin, leading to the disruption of microtubule dynamics and cell cycle arrest. Additionally, HMN-176 has been shown to disrupt the formation of new blood vessels by inhibiting the activity of vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
HMN-176 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-angiogenic properties, HMN-176 has been shown to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. These effects may contribute to the compound's overall anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of HMN-176 in lab experiments is its high potency and specificity for tubulin. This allows for the use of lower concentrations of the compound, reducing the risk of non-specific effects. However, one limitation of HMN-176 is its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on HMN-176. One area of interest is the development of new analogues of the compound with improved solubility and potency. Additionally, further studies are needed to determine the optimal dosing and administration of HMN-176 for cancer treatment. Finally, the potential use of HMN-176 in combination with other anti-cancer agents is an area of active research.
Métodos De Síntesis
The synthesis of HMN-176 involves the reaction of 2-hydroxy-8-methylquinoline with benzoyl chloride and nitrobenzene in the presence of a base. The resulting product is purified through column chromatography to obtain pure HMN-176. This method has been optimized to produce high yields of HMN-176 with high purity.
Aplicaciones Científicas De Investigación
HMN-176 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. HMN-176 inhibits the activity of tubulin, a protein involved in cell division, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, HMN-176 has been shown to have anti-angiogenic properties, inhibiting the formation of new blood vessels that are necessary for tumor growth and metastasis.
Propiedades
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-16-7-5-8-17-13-19(23(28)25-22(16)17)15-26(20-10-3-2-4-11-20)24(29)18-9-6-12-21(14-18)27(30)31/h2-14H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKGZCGKJNJUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


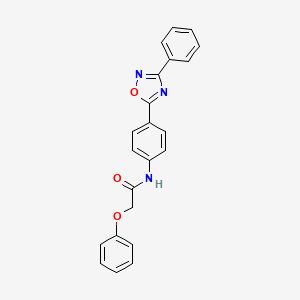

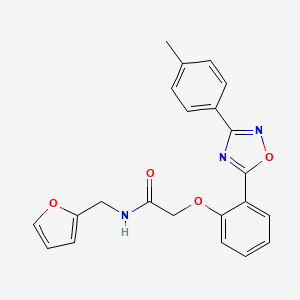
![N-(4-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698721.png)

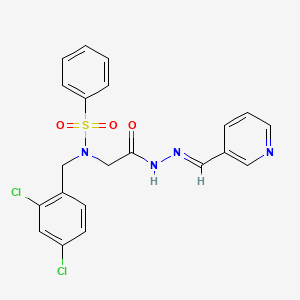
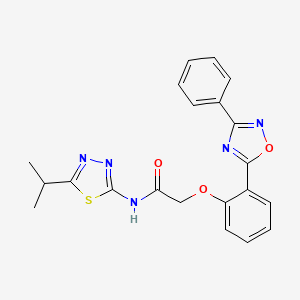

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7698752.png)
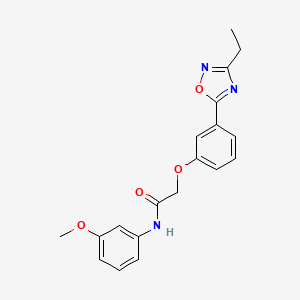
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7698772.png)

![2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide](/img/structure/B7698777.png)